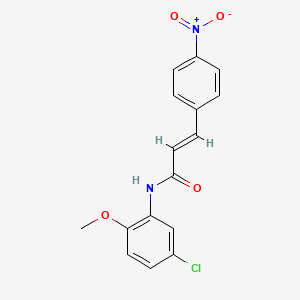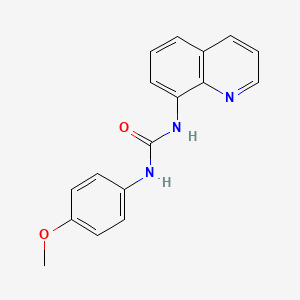
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate from ATP to the substrate, leading to the inhibition of CK2 activity. N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be a selective inhibitor of CK2, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. Moreover, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to regulate the expression of genes involved in various biological processes, including cell cycle regulation, DNA damage response, and circadian rhythm.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, with no significant inhibition of other kinases. It is also easy to synthesize and can be produced in large quantities for research purposes. However, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, appropriate controls and safety measures should be taken when using N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments.
Future Directions
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Therefore, future research should focus on the development of N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Moreover, the role of CK2 in other biological processes, such as inflammation and neurodegeneration, should be investigated using N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide as a tool compound. Finally, the use of N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 4-nitrobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide. This synthesis method has been reported in several scientific publications and has been used to produce N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide in large quantities for research purposes.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been extensively used in scientific research to study the role of CK2 in various biological processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has also been used to study the role of CK2 in DNA damage response, cell cycle regulation, and circadian rhythm. Moreover, N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)acrylamide has been used as a tool compound to validate the therapeutic potential of CK2 inhibitors in cancer treatment.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-8-5-12(17)10-14(15)18-16(20)9-4-11-2-6-13(7-3-11)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOUKGLSUMJDD-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)




![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)